

A Comprehensive Technical Guide to 2-Benzylcyclohexanone

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Compound of Interest

Compound Name: 2-Benzylcyclohexanone

Cat. No.: B1266569

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CAS Number: 946-33-8

This technical guide provides an in-depth overview of **2-Benzylcyclohexanone**, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the compound's chemical and physical properties, safety data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Chemical and Physical Properties

2-Benzylcyclohexanone is a cyclic ketone with a benzyl substituent at the alpha position. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	946-33-8	[1]
Molecular Formula	C ₁₃ H ₁₆ O	[2]
Molecular Weight	188.27 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Melting Point	28-30 °C	[2][3]
Boiling Point	103-105 °C at 0.2 mmHg	[2][3]
Density	1.024 g/mL at 25 °C	[2][3]
Refractive Index	n ₂₀ /D 1.536	

Safety and Handling

2-Benzylcyclohexanone is classified as an irritant and requires careful handling to avoid exposure. The pertinent safety information is detailed in the following table.

Hazard Information	Details	Reference(s)
GHS Pictogram	Exclamation mark	
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	
Personal Protective Equipment	Eyeshields, gloves, type ABEK (EN14387) respirator filter	
Storage Class	10: Combustible liquids	

Experimental Protocol: Synthesis of 2-Benzylcyclohexanone

The following protocol describes the synthesis of **2-Benzylcyclohexanone** via the alkylation of cyclohexanone, adapted from a procedure for a similar compound.[4] This method involves the formation of a lithium enolate followed by alkylation with benzyl bromide.

Materials and Reagents:

- Cyclohexanone
- Diisopropylamine
- n-Butyllithium in hexane (1.6 M solution)
- Benzyl bromide
- Tetrahydrofuran (THF), anhydrous
- 1 M Hydrochloric acid (HCl) solution
- Petroleum ether
- Diethyl ether
- Saturated aqueous sodium carbonate solution
- Anhydrous magnesium sulfate
- Nitrogen gas (anhydrous, oxygen-free)

Procedure:

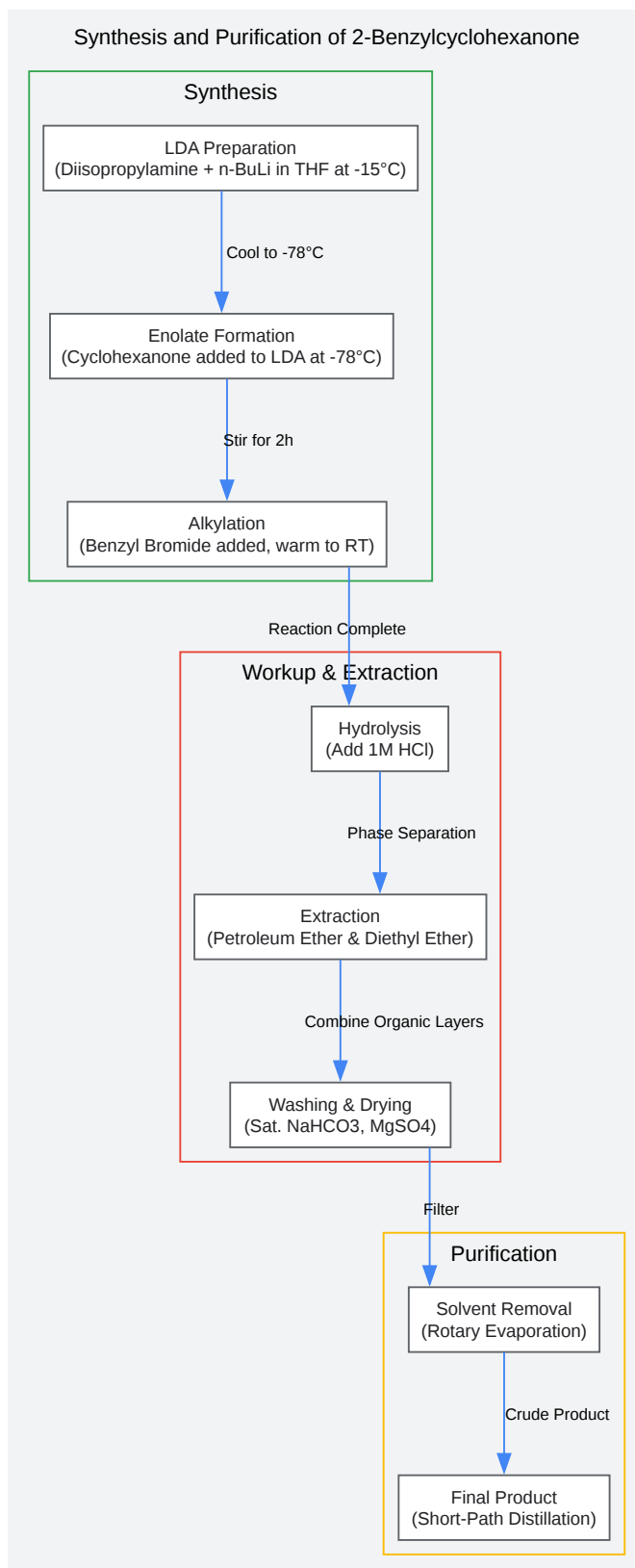
- Preparation of Lithium Diisopropylamide (LDA):
 - Equip a 500-mL, three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a Claisen head fitted with a low-temperature thermometer and a nitrogen inlet.

- Charge the flask with anhydrous THF (80 mL) and diisopropylamine (5.55 g, 55 mmol).
- Cool the solution to -15°C and add the 1.6 M n-butyllithium solution in hexane (34.4 mL, 55 mmol) dropwise over 10 minutes.
- Stir the reaction mixture at -15°C for 30 minutes.
- Enolate Formation:
 - Cool the LDA solution to -78°C in a dry ice-acetone bath.
 - Add a solution of cyclohexanone (4.9 g, 50 mmol) in THF (20 mL) over 5 minutes.
 - Stir the reaction mixture for 2 hours at -78°C to ensure the complete formation of the lithium enolate.
- Alkylation:
 - To the enolate solution at -78°C , add benzyl bromide (8.55 g, 50 mmol) dropwise.
 - Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
- Workup and Extraction:
 - Hydrolyze the reaction by the dropwise addition of 100 mL of a 1 M aqueous HCl solution over 15 minutes.
 - Add petroleum ether (100 mL), separate the aqueous layer, and extract it three times with 50-mL portions of diethyl ether.
 - Combine the organic layers and wash with 100 mL of a saturated aqueous sodium carbonate solution.
 - Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification:

- Purify the crude product by short-path distillation under reduced pressure to afford **2-Benzylcyclohexanone** as a pale yellow oil.

Synthetic Workflow

The following diagram illustrates the key stages in the synthesis and purification of **2-Benzylcyclohexanone**.



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Caption: Workflow for the synthesis and purification of **2-Benzylcyclohexanone**.

Biological Activity

While **2-Benzylcyclohexanone** is primarily utilized as a synthetic intermediate in the pharmaceutical and fragrance industries, its structural motif is present in various bioactive molecules.[2] For instance, more complex derivatives have been investigated for their antibacterial properties. One such derivative, 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, has been shown to target the FtsZ protein, which is crucial for bacterial cell division. However, specific signaling pathways directly involving **2-Benzylcyclohexanone** are not extensively documented in scientific literature. Its main role remains as a versatile building block for the synthesis of more complex and potentially biologically active compounds.[2]

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